molecular formula C4H6BrN5O2S B12757309 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide CAS No. 4956-09-6

2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide

Cat. No.: B12757309
CAS No.: 4956-09-6
M. Wt: 268.09 g/mol
InChI Key: RWVNNVNUOBQCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide typically involves the reaction of a triazine derivative with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrochloride
  • 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea sulfate

Uniqueness

Compared to similar compounds, 2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide may exhibit unique properties due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity. These characteristics can make it more suitable for specific applications in research and industry.

Properties

CAS No.

4956-09-6

Molecular Formula

C4H6BrN5O2S

Molecular Weight

268.09 g/mol

IUPAC Name

(3,5-dioxo-2H-1,2,4-triazin-6-yl) carbamimidothioate;hydrobromide

InChI

InChI=1S/C4H5N5O2S.BrH/c5-3(6)12-2-1(10)7-4(11)9-8-2;/h(H3,5,6)(H2,7,9,10,11);1H

InChI Key

RWVNNVNUOBQCFK-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=NNC(=O)N1)SC(=N)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.